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Compound of Interest

Compound Name: Hexachloropropene

Cat. No.: B155961 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthetic routes to

hexachloropropene (1,1,2,3,3,3-hexachloro-1-propene), a valuable intermediate in various

chemical syntheses. We will delve into the detailed experimental protocols for two main

pathways, presenting quantitative data to facilitate an objective comparison of their

performance.

Data Summary
The following table summarizes the key quantitative data for the different synthesis methods

discussed in this guide.
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Note: A specific experimental protocol for the dehydrochlorination of 1,1,1,3,3,3-

hexachloropropane to hexachloropropene was not explicitly found in the reviewed literature.

However, it is chemically reasonable to assume a similar dehydrochlorination protocol to Route

1 would be effective.

Synthetic Pathways Overview
The following diagram illustrates the two primary synthetic pathways to hexachloropropene.

Route 1: From Heptachloropropane

Route 2 (Alternative): From Hexachloropropane
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Caption: Synthetic pathways to hexachloropropene.
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Route 1: Synthesis of Hexachloropropene via
Dehydrochlorination of 1,1,1,2,2,3,3-Heptachloropropane
This is the most commonly cited method for producing hexachloropropene.[1] It involves a

two-step process: the synthesis of the precursor, 1,1,1,2,2,3,3-heptachloropropane, followed by

its dehydrochlorination.

Step 1: Synthesis of 1,1,1,2,2,3,3-Heptachloropropane

This precursor is synthesized via a modified Friedel-Crafts or Prins reaction between

chloroform and tetrachloroethylene using aluminum chloride as a catalyst.[2]

Materials:

Chloroform (purified and dried)

Tetrachloroethylene (purified and dried)

Anhydrous Aluminum Chloride

Concentrated Sulfuric Acid (for drying chloroform)

Sodium Bicarbonate solution

Drying agent (e.g., molecular sieves or calcium chloride)

Procedure:

Purification and Drying of Reactants: Chloroform is washed with concentrated sulfuric acid

to remove ethanol, followed by a wash with sodium bicarbonate solution to neutralize any

remaining acid. Both chloroform and tetrachloroethylene must be thoroughly dried, as

water will deactivate the aluminum chloride catalyst.

Reaction Setup: In a round bottom flask equipped with a reflux condenser and a magnetic

stirrer, add anhydrous aluminum chloride.

To the flask, add the dried chloroform and tetrachloroethylene.
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Reaction: The mixture is heated to reflux with stirring. The reaction progress can be

monitored by gas chromatography.

Work-up: After the reaction is complete, the mixture is cooled. The unreacted chloroform

and tetrachloroethylene are removed by vacuum distillation.

Purification: The resulting crude 1,1,1,2,2,3,3-heptachloropropane is purified by fractional

distillation. The purity of the final product can be confirmed by FTIR and NMR

spectroscopy.

Step 2: Dehydrochlorination of 1,1,1,2,2,3,3-Heptachloropropane

The elimination of hydrogen chloride from 1,1,1,2,2,3,3-heptachloropropane yields

hexachloropropene. This can be achieved using various bases.

Method A: Using Calcium Hydroxide

Materials:

1,1,1,2,2,3,3-Heptachloropropane (110 g)

Calcium Hydroxide (33 g)

Deionized Water (150 mL)

Sodium Bicarbonate solution

Molecular sieves

Procedure:

To a 500 mL flask, add calcium hydroxide and deionized water.

Melt the 1,1,1,2,2,3,3-heptachloropropane in a water bath and add it to the flask.

Attach a reflux condenser and heat the mixture to 90°C with vigorous stirring. Calcium

hydroxide is used in excess to drive the reaction to completion.
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After the reaction is complete (as determined by monitoring, e.g., TLC or GC), the

mixture is cooled and the organic layer is separated.

The product layer is washed with sodium bicarbonate solution to remove any residual

acid, followed by a final wash with water.

The hexachloropropene is dried over molecular sieves.

The final product is obtained by filtration. A yield of 76.60 g (approximately 87%) has

been reported for this method.

Method B: Using Potassium Hydroxide

Materials:

1,1,1,2,2,3,3-Heptachloropropane

Potassium Hydroxide

Methanol

Procedure:

1,1,1,2,2,3,3-Heptachloropropane is reacted with a solution of potassium hydroxide in

methanol.[1]

The reaction mixture is likely stirred at room temperature or with gentle heating.

Work-up would involve separation of the organic layer, washing with water to remove

salts and excess base, and drying.

Purification is typically achieved by distillation.

Route 2 (Alternative): Synthesis of Hexachloropropene
via Dehydrochlorination of 1,1,1,3,3,3-
Hexachloropropane
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This alternative route involves the synthesis of a different hexachloropropane isomer, which is

then presumed to undergo dehydrochlorination.

Step 1: Synthesis of 1,1,1,3,3,3-Hexachloropropane

This precursor can be synthesized by the telomerization of vinylidene chloride and carbon

tetrachloride.

Method A: Copper Chloride Catalyst

Materials:

Vinylidene Chloride

Carbon Tetrachloride

Copper (I) Chloride

Copper (II) Chloride

Solvent (e.g., 1,2-dichloroethane)

Procedure:

A mixture of copper (I) chloride and copper (II) chloride (1:1 ratio) is used as the

catalyst.

The reaction is carried out at 130-133°C for 20 hours.

A yield of 71% for 1,1,1,3,3,3-hexachloropropane has been reported.

Method B: Copper Chloride and Isopropylamine Catalyst

Materials:

Vinylidene Chloride

Carbon Tetrachloride
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Copper (I) Chloride (catalyst)

Isopropylamine (co-catalyst)

1,2-Dichloroethane (solvent)

Procedure:

The reaction is conducted at 80°C for 8 hours.

The product is isolated by vacuum distillation.

This method is reported to have high selectivity with a yield of 30%.

Step 2: Dehydrochlorination of 1,1,1,3,3,3-Hexachloropropane (Assumed)

While a specific protocol for this dehydrochlorination to hexachloropropene is not detailed in

the available literature, a similar procedure to the dehydrochlorination of 1,1,1,2,2,3,3-

heptachloropropane using a strong base like potassium hydroxide or a milder base like calcium

hydroxide in a suitable solvent would be the logical next step. The reaction would proceed via

an E2 elimination mechanism. Further experimental work would be required to optimize the

conditions for this specific transformation.

Conclusion
The most well-documented and seemingly efficient method for the synthesis of

hexachloropropene is the dehydrochlorination of 1,1,1,2,2,3,3-heptachloropropane, with the

calcium hydroxide-based protocol offering a high reported yield. The synthesis of the

heptachloropropane precursor from chloroform and tetrachloroethylene is also a well-

established reaction. The alternative route through 1,1,1,3,3,3-hexachloropropane presents a

viable option, although the subsequent dehydrochlorination step requires further investigation

to establish a detailed and optimized protocol. The choice of method will ultimately depend on

the availability of starting materials, desired scale of production, and the specific purity

requirements of the final product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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